Ethyl 2-cyanopropanoate Ethyl 2-cyanopropanoate Ethyl 2-cyanopropionate is an alpha-substituted cyanoacetate ester and an ethyl ester.
Brand Name: Vulcanchem
CAS No.: 1572-99-2
VCID: VC20801652
InChI: InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3
SMILES: CCOC(=O)C(C)C#N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

Ethyl 2-cyanopropanoate

CAS No.: 1572-99-2

Cat. No.: VC20801652

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyanopropanoate - 1572-99-2

Specification

CAS No. 1572-99-2
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name ethyl 2-cyanopropanoate
Standard InChI InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3
Standard InChI Key MIHRVXYXORIINI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)C#N
Canonical SMILES CCOC(=O)C(C)C#N

Introduction

Physical and Chemical Properties

Ethyl 2-cyanopropanoate exhibits a specific set of physical and chemical properties that define its behavior in various environments and reactions. Understanding these properties is fundamental for both its handling and application in synthetic procedures.

Basic Physical Properties

The compound exists as a clear liquid at room temperature with a slight yellowish tint in some commercial samples . It has a molecular formula of C6H9NO2 and a precise molecular weight of 127.14 g/mol . Table 1 summarizes the key physical properties of ethyl 2-cyanopropanoate.

PropertyValueReference
Physical StateClear Liquid
ColorColorless to Light yellow
Molecular Weight127.14 g/mol
Boiling Point193°C
Flash Point96°C
Specific Gravity (20/20)1.01
Refractive Index1.4130-1.4150
Storage ConditionsInert atmosphere, Room Temperature

These physical properties indicate that ethyl 2-cyanopropanoate is a relatively stable liquid with a high boiling point, making it suitable for various laboratory and industrial applications. The compound's density is slightly higher than water, and its refractive index falls within a typical range for organic esters .

Spectroscopic Properties

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of ethyl 2-cyanopropanoate, each with specific advantages depending on the starting materials, scale, and required purity of the final product.

Alkylation of Ethyl Cyanoacetate

One of the most documented methods for preparing ethyl 2-cyanopropanoate involves the alkylation of ethyl cyanoacetate using methyl iodide in the presence of a base. This approach relies on the acidity of the α-hydrogen in ethyl cyanoacetate, which can be deprotonated to form a nucleophilic carbanion capable of attacking the electrophilic methyl iodide .

A detailed procedure for this synthesis includes:

  • Suspension of sodium hydride (58 mg, 1.46 mmol, 0.33 equiv, 60% in paraffin) in dry THF (1.46 mL) under inert atmosphere at 0°C

  • Addition of ethyl-2-cyano-acetate (500 mg, 4.42 mmol, 1.0 equiv) in THF (0.737 mL)

  • After 15 minutes of stirring at 0°C, addition of iodomethane (90.8 μL, 207 mg, 1.46 mmol, 0.33 equiv)

  • Continuation of the reaction for 3 hours

  • Quenching with water, extraction with diethyl ether, washing with brine, and drying over Na₂SO₄

  • Purification using column chromatography with 5% EtOAc/hexane

This synthetic route produces ethyl 2-cyanopropanoate in 83% yield as a colorless liquid . The high yield and relative simplicity of this method make it particularly suitable for laboratory-scale preparations.

Esterification Method

An alternative approach involves the esterification of 2-cyanopropanoic acid with ethanol in the presence of an acid catalyst. This method is particularly useful for industrial-scale production, as it can produce high yields and purity of the final product. The reaction typically involves:

  • Mixing 2-cyanopropanoic acid with excess ethanol

  • Addition of an acid catalyst (often sulfuric acid or p-toluenesulfonic acid)

  • Heating the mixture under reflux conditions

  • Isolation of the product through distillation or extraction techniques

This approach represents a more direct route when 2-cyanopropanoic acid is readily available, though it may require careful control of reaction conditions to prevent side reactions involving the cyano group.

Chemical Reactivity

Ethyl 2-cyanopropanoate demonstrates diverse chemical reactivity, participating in numerous transformations that take advantage of its functional groups. Understanding these reaction pathways is crucial for its application in synthetic chemistry.

Hydrolysis Reactions

Ethyl 2-cyanopropanoate undergoes hydrolysis reactions under both acidic and basic conditions, though with different outcomes depending on the specific reagents and conditions employed:

  • Ester Hydrolysis: In the presence of water and a base (such as sodium hydroxide or potassium hydroxide), the ester group undergoes hydrolysis to yield the corresponding carboxylate salt, which can be acidified to obtain 2-cyanopropanoic acid.

  • Nitrile Hydrolysis: Under more forcing conditions, particularly strong acidic or basic environments with heating, the nitrile group can hydrolyze to form an amide and eventually a carboxylic acid. This reaction can lead to 2-(ethoxycarbonyl)propanoic acid under appropriate conditions.

The selectivity between these pathways depends on reaction temperature, pH, and duration, allowing for controlled transformations to specific intermediates.

Reduction Reactions

The cyano group in ethyl 2-cyanopropanoate can be reduced using various reducing agents:

  • Partial Reduction: Using moderate reducing agents like sodium borohydride in the presence of appropriate catalysts or modifiers, the cyano group can be reduced to an imine or iminium intermediate.

  • Complete Reduction: Strong reducing agents such as lithium aluminum hydride can reduce both the cyano and ester groups to form amino alcohols. More selective conditions can be developed using specialized reducing agents to target specific functional groups.

These reduction pathways provide access to valuable amino acid derivatives and related compounds.

Nucleophilic Substitution Reactions

The ester group in ethyl 2-cyanopropanoate readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Aminolysis: Reaction with amines leads to the corresponding amides, which are important intermediates in pharmaceutical synthesis.

  • Transesterification: In the presence of other alcohols and appropriate catalysts, the ethyl ester can be converted to different esters, allowing for the preparation of homologous series of compounds.

These substitution reactions proceed under relatively mild conditions and can be optimized for high yields and selectivity.

Applications

Ethyl 2-cyanopropanoate serves as a versatile building block in organic synthesis, finding applications across multiple fields due to its functional group diversity and reactivity profile.

Synthetic Organic Chemistry

In synthetic organic chemistry, ethyl 2-cyanopropanoate functions as:

  • Building Block: The compound serves as a starting material for preparing more complex molecules, particularly those containing amino acid moieties after appropriate functional group transformations.

  • Intermediate in Heterocycle Synthesis: The cyano group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent structures in pharmaceutical compounds.

  • Michael Acceptor: The α,β-unsaturated system created after certain transformations makes derivatives of this compound valuable Michael acceptors in conjugate addition reactions.

Pharmaceutical Applications

The pharmaceutical industry utilizes ethyl 2-cyanopropanoate and its derivatives in various capacities:

  • Drug Scaffold Development: The compound provides a foundation for constructing complex molecules with specific stereochemistry and functional group arrangements needed in drug candidates.

  • Anti-inflammatory Compounds: Research has shown that certain derivatives exhibit significant anti-inflammatory activity, making them potential leads for drug development.

  • Enzyme Inhibitors: Some structural analogs have demonstrated enzyme inhibitory properties, particularly against proteases and other hydrolytic enzymes.

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